

In Silico Prediction of Himbosine Bioactivity: A Technical Guide

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Compound of Interest

Compound Name: *Himbosine*

Cat. No.: *B10819013*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Himbosine, a natural alkaloid, has garnered significant interest for its potent and selective antagonist activity against M2 and M4 muscarinic acetylcholine receptors. This technical guide provides a comprehensive overview of the in silico methods used to predict and characterize the bioactivity of **Himbosine**. We will delve into its primary pharmacological action, the associated signaling pathways, and detailed protocols for computational modeling techniques. This document aims to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the virtual assessment of natural products like **Himbosine**.

Introduction to Himbosine

Himbosine is a piperidine alkaloid isolated from the bark of Australian magnolias of the *Galbulimima* genus.[1] Its complex chemical structure and significant biological activity have made it a subject of interest in medicinal chemistry and pharmacology.

Chemical Identity:

Identifier	Value
PubChem CID	6436265[1]
Canonical SMILES	<chem>C[C@H]1CCC--INVALID-LINK- -/C=C/[C@@H]2[C@H]3CCCC[C@@H]3C[C@H]4[C@@H]2--INVALID-LINK--C[1]</chem>
Molecular Formula	C22H35NO2[1]
Molecular Weight	345.5 g/mol [1]

Primary Bioactivity: Muscarinic Receptor Antagonism

The principal bioactivity of **Himbosine** is its function as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Notably, it exhibits significant selectivity for the M2 and M4 receptor subtypes over the M1, M3, and M5 subtypes.[2] This selectivity is a key aspect of its pharmacological profile and potential therapeutic applications.

Binding Affinity of **Himbosine** for Human Muscarinic Receptor Subtypes:

Receptor Subtype	Dissociation Constant (Kd) in nM	Reference
hM1	83	[2]
hM2	4	[2]
hM3	59	[2]
hM4	7	[2]
hM5	296	[2]

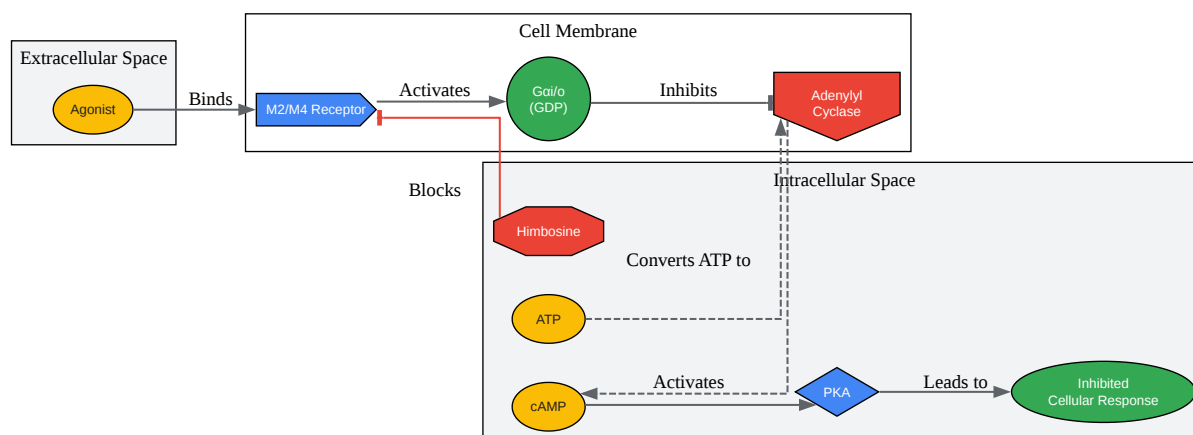
Signaling Pathways

Himbosine's antagonist activity at M2 and M4 muscarinic receptors leads to the modulation of specific intracellular signaling cascades. Both M2 and M4 receptors are coupled to the Gai/o

family of G proteins. Upon binding of an agonist (which **Himbosine** blocks), these receptors activate a signaling pathway that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

M2 and M4 Muscarinic Receptor Signaling Pathway (G*α*i/o-coupled)

The following diagram illustrates the canonical G*α*i/o-coupled signaling pathway that is inhibited by **Himbosine**'s antagonist activity at M2 and M4 receptors.



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M2/M4 Receptor Signaling Pathway

In Silico Prediction of Bioactivity

Computational methods are invaluable for predicting the bioactivity and pharmacokinetic properties of molecules like **Himbosine**. These in silico approaches can guide further

experimental studies and aid in the drug development process.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

ADMET prediction is crucial for assessing the drug-likeness of a compound. Various computational models can predict these properties based on the chemical structure of the molecule. Below are the predicted ADMET properties for **Himbosine** using the SwissADME and pkCSM web servers.

Predicted ADMET Properties of **Himbosine**:

Parameter	Predicted Value	Prediction Tool
Gastrointestinal Absorption	High	SwissADME
BBB Permeant	Yes	SwissADME
CYP1A2 inhibitor	No	SwissADME
CYP2C19 inhibitor	Yes	SwissADME
CYP2C9 inhibitor	Yes	SwissADME
CYP2D6 inhibitor	Yes	SwissADME
CYP3A4 inhibitor	Yes	SwissADME
Log Kp (skin permeation)	-4.18 cm/s	SwissADME
Water Solubility (logS)	-4.75	pkCSM
Caco-2 Permeability (logPapp)	1.13	pkCSM
Human Intestinal Absorption (%)	95.8	pkCSM
Blood-Brain Barrier Permeability (logBB)	0.499	pkCSM
P-glycoprotein Substrate	Yes	pkCSM
Renal OCT2 Substrate	No	pkCSM
AMES Toxicity	No	pkCSM
hERG I Inhibitor	Yes	pkCSM
Hepatotoxicity	No	pkCSM
Skin Sensitisation	No	pkCSM

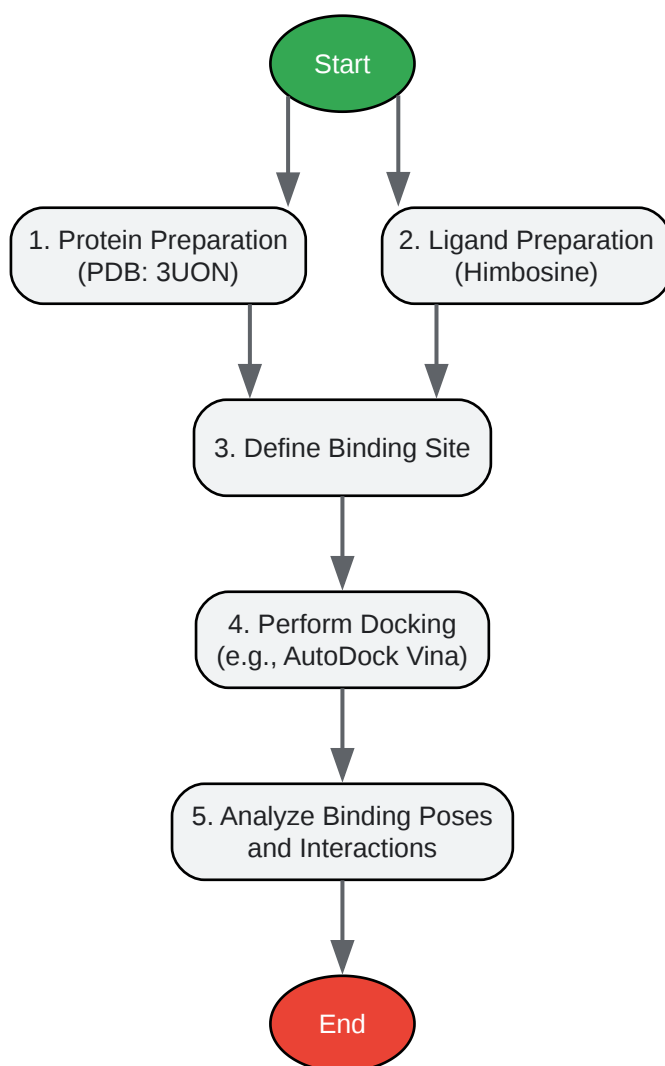
Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique can elucidate the binding mode of **Himbosine** within the orthosteric pocket of the M2 and M4 muscarinic receptors.

Experimental Protocol: Molecular Docking of **Himbosine** to the M2 Muscarinic Receptor

- Protein Preparation:
 - Obtain the crystal structure of the human M2 muscarinic receptor from the Protein Data Bank (PDB ID: 3UON).
 - Remove water molecules and any co-crystallized ligands from the PDB file.
 - Add hydrogen atoms and assign appropriate protonation states to the protein residues at physiological pH (7.4).
 - Minimize the energy of the protein structure to relieve any steric clashes.
- Ligand Preparation:
 - Obtain the 3D structure of **Himbosine** from PubChem (CID 6436265).
 - Assign partial charges and define the rotatable bonds of the ligand.
- Docking Simulation:
 - Define the binding site on the M2 receptor based on the location of the co-crystallized antagonist in the original PDB file.
 - Perform the docking simulation using software such as AutoDock Vina or Glide.
 - Generate multiple binding poses and rank them based on their docking scores.
- Analysis of Results:
 - Visualize the top-ranked docking poses to analyze the interactions between **Himbosine** and the amino acid residues of the M2 receptor's binding pocket.
 - Identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Workflow for Molecular Docking:



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Molecular Docking Workflow

Pharmacophore Modeling

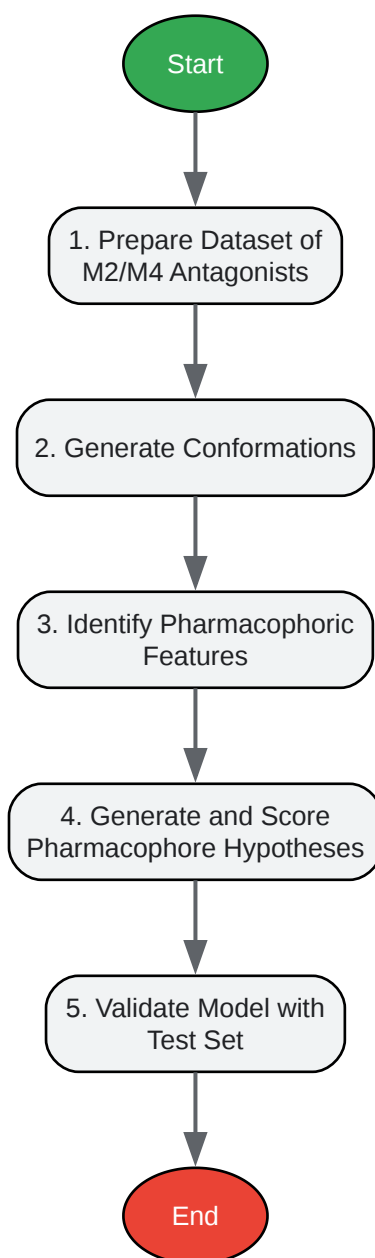
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For **Himbosine**, a pharmacophore model can be developed based on its antagonist activity at M2/M4 receptors.

Experimental Protocol: Ligand-Based Pharmacophore Modeling

- Dataset Preparation:

- Compile a training set of known M2/M4 selective muscarinic antagonists with a range of activities.
- Include **Himbosine** in the dataset.
- Generate multiple low-energy conformations for each molecule in the training set.
- Pharmacophore Feature Identification:
 - Identify common chemical features among the active compounds, such as hydrogen bond acceptors/donors, hydrophobic groups, aromatic rings, and positive/negative ionizable centers.
- Pharmacophore Model Generation and Validation:
 - Generate pharmacophore hypotheses by aligning the conformations of the training set molecules and identifying common feature arrangements.
 - Score and rank the generated hypotheses based on their ability to distinguish between active and inactive compounds.
 - Validate the best pharmacophore model using a test set of compounds with known activities that were not included in the training set.

Workflow for Pharmacophore Modeling:



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Pharmacophore Modeling Workflow

Off-Target Considerations

While **Himbosine** is a selective muscarinic antagonist, it is important to consider potential off-target effects. An analog of **Himbosine**, Vorapaxar, has been developed as a potent antagonist of the protease-activated receptor 1 (PAR-1), a thrombin receptor.[3][4] This indicates that the **Himbosine** scaffold has the potential to interact with other G protein-coupled receptors. Further

in silico screening and experimental validation are necessary to fully characterize the off-target profile of **Himbosine** itself.

Conclusion

In silico prediction methods provide a powerful and efficient approach to characterizing the bioactivity of natural products like **Himbosine**. The computational data presented in this guide, from ADMET predictions to molecular modeling protocols, underscore **Himbosine**'s potential as a selective M2/M4 muscarinic receptor antagonist. These in silico findings offer a solid foundation for further preclinical and clinical investigations into the therapeutic applications of **Himbosine**.

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References

- 1. Himbacine | C₂₂H₃₅NO₂ | CID 6436265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Binding and functional selectivity of himbacine for cloned and neuronal muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Himbacine-Derived Thrombin Receptor Antagonists: C7-Spirocyclic Analogues of Vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]
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